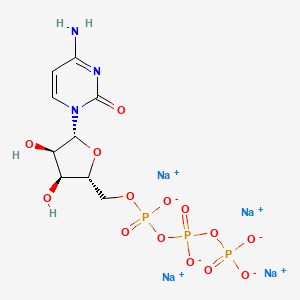
Cytidine 5'-triphosphate tetrasodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytidine 5’-triphosphate tetrasodium salt is a nucleoside triphosphate that plays a crucial role in various biochemical processes. It is a derivative of cytidine, a nucleoside molecule that consists of cytosine attached to a ribose sugar. This compound is essential in the synthesis of RNA and is involved in the metabolism of cells. It is commonly used in biochemical research and has applications in medicine, chemistry, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine 5’-triphosphate tetrasodium salt typically involves the phosphorylation of cytidine. The process begins with the conversion of cytidine to cytidine monophosphate, followed by further phosphorylation to cytidine diphosphate and finally to cytidine triphosphate. The reaction conditions often require the presence of specific enzymes and co-factors to facilitate the phosphorylation process .
Industrial Production Methods
Industrial production of Cytidine 5’-triphosphate tetrasodium salt involves large-scale enzymatic synthesis. The process is optimized to ensure high yield and purity. The compound is usually produced in a controlled environment to maintain the stability and activity of the enzymes involved. The final product is purified through various chromatographic techniques to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
Cytidine 5’-triphosphate tetrasodium salt undergoes several types of chemical reactions, including:
Phosphorylation: It acts as a substrate for various kinases, leading to the formation of phosphorylated derivatives.
Hydrolysis: It can be hydrolyzed to cytidine diphosphate and inorganic phosphate.
Condensation: It participates in condensation reactions to form nucleic acids.
Common Reagents and Conditions
Common reagents used in reactions involving Cytidine 5’-triphosphate tetrasodium salt include ATP, GTP, and specific enzymes such as RNA polymerases and kinases. The reactions typically occur under physiological conditions, with optimal pH and temperature to ensure enzyme activity .
Major Products Formed
The major products formed from reactions involving Cytidine 5’-triphosphate tetrasodium salt include RNA, cytidine diphosphate, and various phosphorylated intermediates. These products are essential for cellular functions and biochemical pathways .
Wissenschaftliche Forschungsanwendungen
Cytidine 5’-triphosphate tetrasodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of nucleic acids and other nucleotide derivatives.
Biology: It plays a vital role in the synthesis of RNA and DNA, making it essential for genetic studies and molecular biology research.
Medicine: It is used in the development of antiviral drugs and other therapeutic agents
Industry: It is used in the production of various biochemical reagents and as a component in diagnostic kits
Wirkmechanismus
Cytidine 5’-triphosphate tetrasodium salt exerts its effects by acting as a substrate for various enzymes involved in nucleotide metabolism. It is incorporated into RNA by RNA polymerases during transcription. It also participates in the synthesis of phosphatidylcholine, a key component of cell membranes. The compound interacts with specific molecular targets, including kinases and transferases, to regulate various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine 5’-triphosphate (ATP): Similar in structure and function, ATP is another nucleoside triphosphate involved in energy transfer and metabolism.
Guanosine 5’-triphosphate (GTP): GTP is involved in protein synthesis and signal transduction.
Uridine 5’-triphosphate (UTP): UTP plays a role in carbohydrate metabolism and the synthesis of glycogen.
Uniqueness
Cytidine 5’-triphosphate tetrasodium salt is unique due to its specific role in RNA synthesis and its involvement in the regulation of phosphatidylcholine synthesis. Unlike ATP and GTP, which are primarily involved in energy transfer and signal transduction, Cytidine 5’-triphosphate tetrasodium salt has a more specialized function in nucleotide metabolism and membrane synthesis .
Eigenschaften
Molekularformel |
C9H12N3Na4O14P3 |
|---|---|
Molekulargewicht |
571.08 g/mol |
IUPAC-Name |
tetrasodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H16N3O14P3.4Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;;/q;4*+1/p-4/t4-,6-,7-,8-;;;;/m1..../s1 |
InChI-Schlüssel |
ADFZKEPUVVAOFV-ODQFIEKDSA-J |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-(Dimethylamino)anilino]anthracene-9,10-dione](/img/structure/B13146841.png)
![7-Methyloxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B13146849.png)


![1-[2-(Aminomethyl)azepan-1-yl]propan-1-one](/img/structure/B13146874.png)
![4-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B13146879.png)





